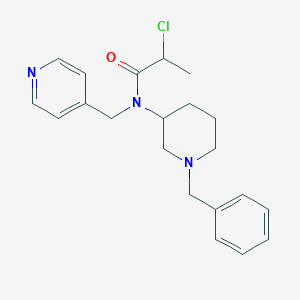

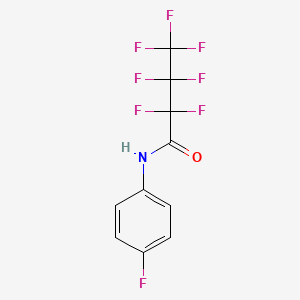

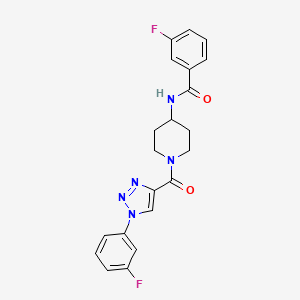

![molecular formula C13H14O B2976838 2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one CAS No. 19346-17-9](/img/structure/B2976838.png)

2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-1-one” is a chemical compound with the molecular formula C13H14O . It has an average mass of 186.250 Da and a monoisotopic mass of 186.104462 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14O/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)12/h5-6H,1-4,7-8H2 . This indicates the molecular structure and the arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 342.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.7±3.0 kJ/mol and a flash point of 150.1±22.8 °C .Scientific Research Applications

Optoelectronic Applications

2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one has been explored as a core structure in the design and synthesis of push-pull chromophores. These chromophores exhibit properties that are highly relevant for optoelectronic applications, such as UV-visible absorption, fluorescence, and solvatochromic behavior. The molecule's polar form is stabilized in polar solvents, indicating its potential in solvatochromic dyes and materials for optoelectronic devices (Pigot et al., 2019).

Gas Phase Formation in Chemical Reactions

The compound and its isomers have been identified in the gas phase formation process through high-temperature chemical reactions. These reactions involve the formation of polycyclic aromatic hydrocarbons (PAHs) like 3H-cyclopenta[a]naphthalene, which are significant in understanding the formation and behavior of PAHs in various environments, including interstellar space (Zhao et al., 2020).

Antibacterial Applications

A specific derivative of cyclopenta naphthalene, namely 2,3,4,8a,9,9a-hexamethyl-2,3,3a,4,4a,5,8,8a,9,9a-decahydro-1H-cyclopenta[b]naphthalene-1,2,3a,4a-tetraol, has shown antibacterial potential. This compound was isolated from Curcuma caesia Roxb. and tested against various plant pathogenic fungi and bacteria, showing that it could serve as an eco-friendly crop protectant due to its antibacterial properties (Ghosh et al., 2014).

Chemical Synthesis and Reactivity

The molecule has been a subject of study in terms of its synthesis, reactivity, and applications in constructing fused polyaromatic hydrocarbons. Studies have shown efficient activation of aromatic C-H bonds for constructing such structures, highlighting the molecule's relevance in synthetic chemistry (Hu et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2,3,6,7,8,9-hexahydrocyclopenta[a]naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)12/h5-6H,1-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBCPEOJFAJPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC3=C2C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2976759.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2976774.png)

![N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2976775.png)

![1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2976777.png)